![molecular formula C17H17ClN2O B10820525 Etifoxine-13C-d3](/img/no-structure.png)
Etifoxine-13C-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etifoxine-13C-d3 is a deuterated and carbon-13 labeled version of etifoxine, a benzoxazine class drug. It is primarily used as an internal standard for the quantification of etifoxine in various analytical methods such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry . Etifoxine itself is known for its anxiolytic, neuroprotective, neuroplastic, and anti-inflammatory properties .
Vorbereitungsmethoden
The synthesis of Etifoxine-13C-d3 involves the incorporation of deuterium and carbon-13 isotopes into the etifoxine moleculeThe reaction conditions often involve the use of deuterated reagents and carbon-13 labeled precursors under controlled conditions to ensure the incorporation of the isotopes . Industrial production methods for isotopically labeled compounds like this compound are generally similar to laboratory-scale synthesis but are scaled up and optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Etifoxine-13C-d3, like its non-labeled counterpart, undergoes various chemical reactions including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Etifoxine-13C-d3 is extensively used in scientific research for:
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of etifoxine.
Neuroscience: Studying the modulation of GABAergic neurotransmission and neurosteroid synthesis.
Pharmacology: Investigating its anxiolytic, neuroprotective, and anti-inflammatory properties.
Biochemistry: Understanding its effects on neuroplasticity and inflammation .
Wirkmechanismus
Etifoxine-13C-d3 exerts its effects through the modulation of GABAergic neurotransmission and neurosteroid synthesis. It acts as a positive allosteric modulator of GABA-A receptors, enhancing GABA-induced currents. This modulation leads to its anxiolytic effects. Additionally, it promotes neurosteroid synthesis, contributing to its neuroprotective and anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Etifoxine-13C-d3 is unique due to its isotopic labeling, which makes it particularly useful as an internal standard in analytical methods. Similar compounds include:
N-Desethyl this compound: Another isotopically labeled version of etifoxine used for similar purposes.
Etifoxine: The non-labeled version, widely used for its therapeutic properties.
Other benzoxazine derivatives: Compounds with similar core structures but different functional groups, used in various therapeutic applications.
This compound stands out due to its specific application in analytical chemistry and research, providing accurate quantification and insights into the pharmacokinetics and metabolism of etifoxine.
Eigenschaften
Molekularformel |
C17H17ClN2O |
---|---|
Molekulargewicht |
304.79 g/mol |
IUPAC-Name |
6-chloro-N-ethyl-4-phenyl-4-(trideuterio(113C)methyl)-1H-3,1-benzoxazin-2-imine |
InChI |
InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20)/i2+1D3 |
InChI-Schlüssel |
IBYCYJFUEJQSMK-JVXUGDAPSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])C1(C2=C(C=CC(=C2)Cl)NC(=NCC)O1)C3=CC=CC=C3 |
Kanonische SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.